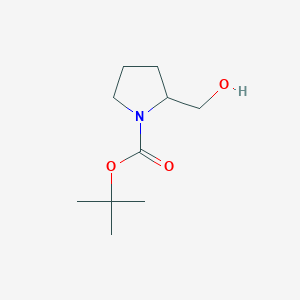

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, organocatalysts, and chiral building blocks. Its stereochemical flexibility (racemic or enantiopure forms, e.g., (R)- or (S)-configurations) enhances its utility in asymmetric synthesis .

属性

IUPAC Name |

tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFFLLBPMZCIGRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338734, DTXSID60867833 | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_44919 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60867833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170491-63-1 | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170491-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of pyrrolidin-2-ylmethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at room temperature overnight .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction results in the formation of an alcohol .

科学研究应用

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is utilized in several research domains:

Organic Chemistry

- Role as an Intermediate : It serves as a building block for synthesizing more complex organic molecules. Its ability to undergo oxidation and reduction reactions allows for the modification of functional groups, facilitating the creation of diverse chemical entities.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, chromium trioxide |

| Reduction | Alcohols | Lithium aluminum hydride, sodium borohydride |

| Substitution | Various derivatives | Halogens, nucleophiles |

Biological Research

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions due to its structural properties that mimic natural substrates.

- Pharmacological Studies : It acts as a precursor in synthesizing pharmaceutical compounds, particularly in developing drugs targeting specific biological pathways.

Medicinal Chemistry

- Drug Development : this compound is used in synthesizing novel pharmaceuticals, including potential therapeutics for neurological disorders due to its pyrrolidine structure which can influence central nervous system activity.

Case Study 1: Synthesis of Novel Antidepressants

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to synthesize a series of pyrrolidine-based compounds that exhibited promising antidepressant activity in animal models. The synthesis involved multiple steps where the compound served as a key intermediate.

Case Study 2: Enzyme Inhibition Studies

A research article in Biochemistry highlighted the use of this compound in investigating the inhibition of specific enzymes involved in metabolic pathways. The compound's structural features allowed it to act as an effective inhibitor, providing insights into enzyme regulation.

作用机制

The mechanism of action of tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering metabolic pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

相似化合物的比较

Substituent Variations

The following table highlights key structural differences and their implications:

Stereochemical Variations

- Enantiopure Derivatives: The (S)-enantiomer of this compound is explicitly used in synthesizing organocatalysts (e.g., Scheme 40 in ), while racemic forms serve as flexible intermediates .

- Diastereomers : For example, (2S,4S)- vs. (2R,4S)-configured analogs () exhibit distinct biological and catalytic activities due to spatial arrangement differences .

Physicochemical Properties

Pharmaceutical Intermediates

- Used in late-stage functionalization for anticancer agents () and constrained FTY720 analogs (). The hydroxymethyl group enables conjugation with bioactive moieties (e.g., via Mitsunobu or alkylation reactions) .

- Fluorinated and trifluoromethylated derivatives () are prioritized in drug discovery for enhanced bioavailability and target affinity .

Cyclization and Macrocycle Formation

- Bis-hydroxymethyl derivatives () undergo cyclization to form constrained bicyclic or macrocyclic architectures, unlike the mono-substituted target compound .

Research Findings and Data Highlights

NMR and MS Characterization

Yield and Purity

- Derivatives like tert-butyl 2-(3,5-dimethylbenzyl)pyrrolidine-1-carboxylate () are synthesized in high yields (61–70%) with >97% purity, critical for industrial applications .

生物活性

Tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 170491-63-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₉NO₃

- Molecular Weight : 201.27 g/mol

- Purity : ≥98.0% (by GC)

- Melting Point : 54 °C

- CAS Number : 170491-63-1

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its pharmacological effects, particularly in relation to antiviral and anticancer properties.

Antiviral Activity

Recent studies have indicated that compounds structurally related to tert-butyl 2-(hydroxymethyl)pyrrolidine derivatives exhibit promising antiviral activity against several viruses, including coronaviruses. For instance, one study demonstrated that certain pyrrolidine derivatives could inhibit the entry of SARS-CoV-2 into host cells, suggesting a mechanism involving interference with viral entry pathways rather than direct inhibition of viral enzymes .

Anticancer Potential

The compound's derivatives have also shown potential in inhibiting cancer cell proliferation. Research indicates that certain pyrrolidine-based compounds can affect cell growth in various cancer types, with IC50 values indicating effective concentrations for inhibiting cell viability .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Viral Entry Inhibition : The compound may inhibit viral entry by blocking receptors or altering membrane dynamics.

- Cell Growth Inhibition : It may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

- Antiviral Profiling :

- Cytotoxicity Assessment :

- Structure-Activity Relationship (SAR) :

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound Structure | Activity Level | Notes |

|---|---|---|

| Pyrrolidine Derivative A | High | Strong antiviral activity |

| Pyrrolidine Derivative B | Moderate | Effective against specific cancer types |

| Unmodified Pyrrolidine | Low | Minimal biological activity |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates purified?

- Methodology : A common approach involves oxidizing this compound using Dess-Martin periodinane (DMP) in dichloromethane (DCM) at room temperature. After 12 hours, the reaction is filtered through Celite and purified via column chromatography (e.g., pentane:ethyl acetate 9:1) to isolate the aldehyde intermediate . For the parent compound, Boc protection of pyrrolidine derivatives using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) is typical, followed by aqueous workup and chromatographic purification .

Q. How is the compound characterized spectroscopically, and what analytical methods ensure purity?

- Methodology :

- NMR : ¹H and ¹³C NMR in CDCl₃ confirm the structure, with characteristic peaks for the tert-butyl group (δ ~1.4 ppm) and hydroxymethyl protons (δ ~3.5–4.0 ppm) .

- HRMS : High-resolution mass spectrometry validates the molecular ion (e.g., [M+H]⁺ for C₁₀H₁₉NO₄: calculated 218.1387, observed 218.1392) .

- Purity : HPLC (C18 reverse-phase column with acetonitrile/water gradients) ensures >95% purity, critical for downstream applications .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis of its chiral derivatives (e.g., (2S,4R)-isomers)?

- Experimental Design :

- Use chiral starting materials (e.g., (2S,4R)-hydroxyprolinol) and stereospecific reagents. For example, Mitsunobu reactions with azodicarboxylates and triphenylphosphine retain configuration during hydroxyl group functionalization .

- Monitor enantiomeric excess via chiral HPLC or polarimetry ([α]²⁵D values, e.g., −55.0 for (2S)-configured derivatives) .

Q. What strategies resolve contradictions in reaction yields when using this compound in multicomponent reactions?

- Data Analysis :

- Optimization : Vary solvent polarity (e.g., THF vs. DMF) and temperature (e.g., 70°C for accelerated kinetics). In a patent example, THF at 70°C with N,N,N’,N’-tetramethylazodicarboxamide achieved 90% yield in a spirocyclic compound synthesis .

- Contradictions : Lower yields in polar solvents may stem from Boc-group instability; TLC and LC-MS track intermediate degradation. Adjust protecting groups (e.g., switch Boc to Fmoc) if necessary .

Q. How is the compound utilized in organocatalyst design, and what mechanistic insights support its efficacy?

- Application : The hydroxymethyl group serves as a handle for introducing chiral amines (e.g., via reductive amination). In asymmetric catalysis, this compound derivatives act as bifunctional catalysts, leveraging hydrogen bonding (OH) and steric bulk (tert-butyl) for enantioselective transformations .

- Mechanism : DFT studies suggest transition-state stabilization via non-covalent interactions between the catalyst’s hydroxyl group and substrates (e.g., ketones in aldol reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。